REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][C:8]1[C:13]([CH2:14][CH2:15]OS(C)(=O)=O)=[CH:12][CH:11]=[CH:10][C:9]=1[O:21][CH3:22])(=O)=O.C(#[N:25])C>>[CH3:22][O:21][C:9]1[C:8]2[CH2:7][CH2:6][NH:25][CH2:15][CH2:14][C:13]=2[CH:12]=[CH:11][CH:10]=1
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Name
|
|
Quantity
|
474.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCC1=C(C=CC=C1CCOS(=O)(=O)C)OC
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Name
|
|
Quantity
|
7 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
split the mixture into two equal lots
|
Type
|
CUSTOM
|
Details
|
In two separate runs
|
Type
|
ADDITION
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Details
|
add concentrated aqueous NH4OH (3.5 L)
|
Type
|
ADDITION
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Details
|
charge the solution to a pressure vessel (PARR apparatus)
|
Type
|
TEMPERATURE
|
Details
|
maintain at 100° C. until the reaction
|
Type
|
CUSTOM
|
Details
|
(about 1 h, HPLC monitored)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to ambient temperature
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in MTBE (3.5 L)
|
Type
|
EXTRACTION
|
Details
|
Extract with MTBE (2×3.5 L)
|
Type
|
WASH
|
Details
|
wash the combined organic layers with brine (3.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2CCNCCC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |